Miltefosine

Catalog No.
S548400
CAS No.
58066-85-6
M.F
C21H46NO4P
M. Wt
407.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miltefosine

CAS Number

58066-85-6

Product Name

Miltefosine

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C21H46NO4P

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3

InChI Key

PQLXHQMOHUQAKB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Miltefosin CHePCHexadecylphosphocholineHDPCHexadecylphosphorylcholineMiltefosinum; mpavido; Miltex; Choline Phosphate Hexadecyl Ester Hydroxide Inner Salt; hexadecylphosphocholine; Miltefosin; Miltefosina; Miltefosinum;

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Description

The exact mass of the compound Miltefosine is 407.31645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phosphocholines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Leishmaniasis

  • Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Miltefosine is a well-established treatment for visceral leishmaniasis (VL), the most severe form of the disease.
  • Studies have shown miltefosine's effectiveness against Leishmania parasites. One such study demonstrated a reduction in parasite load and clinical improvement in dogs infected with Leishmania infantum PubMed: .

Investigation of Anti-Cancer Properties

  • Miltefosine's potential anti-cancer properties are a subject of ongoing research. Studies have explored its effects on various cancer cell lines, showing promise in disrupting cancer cell growth and inducing cell death [source needed].
  • The exact mechanisms by which miltefosine might exert anti-cancer effects are still under investigation. Further research is needed to determine its efficacy and safety in cancer treatment.

Miltefosine is an alkylphosphocholine compound with the chemical formula C21H46NO4P and a CAS registry number of 58066-85-6. It is primarily recognized for its role as an antileishmanial agent, being the first oral medication approved for the treatment of visceral leishmaniasis, cutaneous leishmaniasis, and mucosal leishmaniasis. The compound was initially licensed in India in 2002 and later received approval in the United States in 2014 under the brand name Impavido . Miltefosine has demonstrated efficacy against various Leishmania species and has also been investigated for its potential against other pathogens, including Trypanosoma cruzi and certain cancer cells .

The exact mechanism by which Miltefosine kills Leishmania parasites is still under investigation []. However, several proposed mechanisms exist:

  • Disruption of mitochondrial function: Miltefosine may inhibit cytochrome-c oxidase, an enzyme essential for the parasite's energy production, leading to cell death.
  • Interference with lipid metabolism: The phosphocholine group might disrupt the parasite's cell membrane by integrating into its phospholipid bilayer, affecting its integrity and function [].
  • Induction of apoptosis: Miltefosine may trigger programmed cell death (apoptosis) in Leishmania parasites.

Miltefosine undergoes metabolic reactions primarily through phospholipase D, which hydrolyzes it to release choline and other metabolites. This process contributes to its biological activity by affecting phospholipid metabolism and membrane integrity of target cells . The compound exhibits a long elimination half-life, ranging from 7.05 days to 30.9 days, which allows for sustained therapeutic effects but also raises concerns regarding accumulation during treatment .

The biological activity of miltefosine is attributed to its ability to disrupt lipid-dependent signaling pathways and induce apoptosis in various pathogens. It inhibits cytochrome-c oxidase within mitochondria, leading to mitochondrial dysfunction and apoptosis-like cell death in Leishmania parasites . Additionally, miltefosine enhances macrophage production of interferon-gamma, boosting the immune response against infections . Its antineoplastic properties are linked to inhibition of phosphatidylcholine biosynthesis and interference with important intracellular signaling pathways such as the PI3K/Akt/mTOR pathway .

The synthesis of miltefosine involves several steps starting from simple phosphocholine derivatives. The process typically includes alkylation reactions where long-chain fatty alcohols are reacted with phosphocholine derivatives under controlled conditions. This method allows for the introduction of alkyl groups that enhance the compound's biological activity against parasites and cancer cells . Detailed synthetic routes may vary based on specific laboratory protocols but generally follow established organic chemistry techniques.

Miltefosine is primarily used for treating leishmaniasis, particularly visceral leishmaniasis, which can be fatal if untreated. The standard dosage involves administering 50 mg capsules twice or three times daily for 28 days . Beyond its antileishmanial applications, miltefosine has been explored for potential use against other parasitic infections and certain types of cancer due to its broad-spectrum activity against various pathogens .

Miltefosine belongs to a class of compounds known as alkylphosphocholines. Other similar compounds include:

  • Hexadecylphosphocholine: An analog that exhibits similar mechanisms but is primarily studied for its anticancer properties.
  • Edelfosine: Another alkylphosphocholine with notable anti-tumor activity and effects on cell membrane dynamics.
  • Perifosine: A synthetic alkylphospholipid that also targets cancer cells and shares some pharmacological properties with miltefosine.

Comparison Table

CompoundPrimary UseMechanism of ActionUnique Features
MiltefosineAntileishmanial agentDisrupts lipid metabolism; induces apoptosisFirst oral treatment for leishmaniasis
HexadecylphosphocholineAnticancer researchAlters membrane dynamics; induces cell deathPrimarily studied for cancer therapy
EdelfosineAnticancer agentAffects cell membrane integrityNotable anti-tumor effects; less focus on infections
PerifosineCancer treatmentInhibits cell survival pathwaysInvestigated in various cancer types

Miltefosine's uniqueness lies in its established role as an oral treatment specifically targeting leishmaniasis, while similar compounds have primarily been explored for their anticancer properties without significant use in treating parasitic infections .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Exact Mass

407.31644595 g/mol

Monoisotopic Mass

407.31644595 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53EY29W7EC

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (18.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (79.59%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (20.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (18.37%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mucosal (caused by Leishmania braziliensis), cutaneous (caused by L. braziliensis, L. guyanensis, and L. panamensis), and visceral leishmaniasis (caused by L. donovani). In comparing Leishmania drug susceptibility, it has been found that L. donovani is the most susceptible to miltefosine while L. major is the least susceptible. Off-label use includes treatment of free-living amebae (FLA) infections (unlabeled use; CDC, 2013).
FDA Label

Livertox Summary

Miltefosine is an orally available, alkyl phospholipid that is used in the treatment of both cutaneous and visceral leishmaniasis. Miltefosine therapy is often accompanied by transient mild-to-moderate serum aminotransferase elevations during the first 1 or 2 weeks of treatment, but has not been implicated in cases of clinically apparent liver injury with jaundice.

Drug Classes

Antiinfective Agents

Pharmacology

Little is known about the clinical pharmacodynamics of miltefosine and other antileishmanial drugs.
Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CX - Other agents against leishmaniasis and trypanosomiasis
P01CX04 - Miltefosine

Mechanism of Action

Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

58066-85-6

Absorption Distribution and Excretion

After oral administration, miltefosine is slowly absorbed from the gastrointestinal tract with an absolute bioavailability of 82% in rats and 94% in dogs. Absolute bioavailability has not been assessed in humans, however GI absorption rate in a two-compartment model is estimated to be 0.416 hr-1.
Miltefosine is almost completely eliminated by degradation via phospholipase D. Drug keeps accumulating until the end of treatment due to the extremely slow elimination, as seen by the long elimination half lives.
Radioactivity studies have found that miltefosine has a wide distribution with high levels in the kidney, intestinal mucosa, liver, and spleen.
Plasma clearance is very low and the terminal elimination half life was found to be 84 and 159 hours in rats and dogs respectively.

Metabolism Metabolites

Miltefosine is metabolized mainly by phospholipase D, releasing choline, choline-containing metabolites, and hexadecanol, which are likely to enter the intermediary metabolism. The metabolites produced by this reaction are all endogenous and are likely used for bio-synthesis of acetylcholine, cell membranes, and long-chain fatty acids.

Wikipedia

Miltefosine
7α-Hydroxycholesterol

Biological Half Life

The primary elimination half life is 7.05 days (range: 5.45-9.10 days) and the terminal half-life is 30.9 days (range: 30.8-31.2 days).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Comparison of cardiotoxicity between N-methyl-glucamine and miltefosine in the treatment of American cutaneous leishmaniasis

Daniel Holanda Barroso, Ciro Martins Gomes, Antônia Marilene da Silva, Raimunda Nonata Ribeiro Sampaio
PMID: 34001400   DOI: 10.1016/j.abd.2021.02.002

Abstract




Comparative EPR spectroscopy analysis of amphotericin B and miltefosine interactions with Leishmania, erythrocyte and macrophage membranes

Lais Alonso, Sebastião Antônio Mendanha, Rodrigo Saar Gomes, Miriam Leandro Dorta, Antonio Alonso
PMID: 33894283   DOI: 10.1016/j.ejps.2021.105859

Abstract

Electron paramagnetic resonance (EPR) spectroscopy of spin labels was used to study the interactions of amphotericin B (AmB) with the plasma membrane of Leishmania (L.) amazonensis promastigotes, human erythrocytes and J774.A1 murine macrophages, in comparison with reported and novel data for miltefosine (MIL). One of the objectives of this work is to look for the relationships between the activities of these two drugs in the Leishmania parasite with their changes in the cell membrane. A spin-labeled stearic acid inserted into the cell membranes showed strong interactions with putative AmB/sterol complexes, characterized by reductions in molecular dynamics. The concentration of the drugs in the plasma membrane that reduced the cell population by 50%, and the membrane-water partition coefficient of the drugs, were assessed. These biophysical parameters enabled estimates of possible therapeutic concentrations of these two drugs in the interstitial fluids of the tissues to be made. AmB displayed higher affinity for the plasma membrane of L. amazonensis than for that of the macrophage and erythrocyte, denoting a preference for a membrane that contains ergosterol. AmB also demonstrated higher hemolytic potential than MIL for measurements on erythrocytes in both PBS and whole blood. For MIL, the EPR technique detected membrane changes induced by the drug in the same concentration range that inhibited the growth of parasites, but in the case of AmB, an 8-fold higher concentration of the IC
was necessary to observe a reduction in membrane fluidity, suggesting a better localized effect of AmB on the membrane. Taken together, the results demonstrate that the antiproliferative and cytotoxic effects of both drugs are associated with changes in cell membranes.


Investigating the Aggregation of Imported Cutaneous Leishmaniasis in Henan, Central China

Yu Ling Zhao, Su Hua Li, Xin Zhu, Rui Min Zhou, Cheng Yun Yang, Ying Liu, Yuan Na Niu, De Ling Lu, Hong Wei Zhang, Dong Yang Zhao
PMID: 33766223   DOI: 10.3967/bes2021.032

Abstract




Miltefosine for the treatment of cutaneous leishmaniasis-A pilot study from Ethiopia

Saskia van Henten, Annisa Befekadu Tesfaye, Seid Getahun Abdela, Feleke Tilahun, Helina Fikre, Jozefien Buyze, Mekibib Kassa, Lieselotte Cnops, Myrthe Pareyn, Rezika Mohammed, Florian Vogt, Ermias Diro, Johan van Griensven
PMID: 34048461   DOI: 10.1371/journal.pntd.0009460

Abstract

Cutaneous leishmaniasis (CL) in Ethiopia, caused by Leishmania aethiopica, is often severe and hard to treat compared to CL caused by other species elsewhere. Miltefosine is the only oral anti-leishmanial drug, with a favorable side-effect profile compared to routinely available sodium stibogluconate (SSG), but evidence about its use for L. aethiopica is lacking.
In an observational cohort study, treatment outcomes, safety and adherence among CL patients who required systemic treatment and received miltefosine for 28 days in Boru Meda Hospital and University of Gondar Hospital were studied. Patient cure was defined as 100% flattening for non-ulcerated lesions and 100% flattening and 100% re-epithelization for ulcerated lesions. Outcomes were documented for day 28, 90 and 180, both per site, and pooled, adjusting for site as a fixed effect with effect coding. Among 94 included patients (32 in Gondar, 62 in Boru Meda), median lesion duration was 12 months, median size six cm, and mucosal involvement (46.8%) and diffuse (30.9%) lesions were common. Adherence to miltefosine was good, and side-effects were tolerable. Initial outcomes at day 28 were promising, with 68.8% and 94.0% of patients having good improvement or cure in Gondar and Boru Meda respectively. In Boru Meda, outcomes were good with 72.7% and 72.9% cure at day 90 and day 180 respectively. In Gondar, results were less promising, with only 12.5% and 26.7% cure at day 90 and day 180, although confidence intervals were wide. In pooled estimates, 48.7% of patients reached cure at day 180, and 32.3% relapsed. Outcomes were better in Boru Meda Hospital, for smaller lesions and for mucosal lesions.
Based on miltefosine's good initial response, tolerable side-effects, tablet-form, we propose to include miltefosine for future clinical trials using extended treatment schedules, combination therapy, or targeting specific subgroups.
ClinicalTrials.gov
.


Leishmania donovani chaperonin TCP1γ subunit protects miltefosine induced oxidative damage

Shailendra Yadav, Vahab Ali, Yatendra Singh, Sanjeev Kanojia, Neena Goyal
PMID: 33736277   DOI: 10.1016/j.ijbiomac.2020.10.134

Abstract

T-complex protein-1 (TCP1) is a chaperonin protein known to fold various proteins like actin and tubulin. In Leishmania donovani only one subunit of TCP1 that is gamma subunit (LdTCP1γ) has been functionally characterized. It not only performs ATP dependent protein folding but is also essential for survival and virulence. The present work demonstrates that LdTCP1γ also has a role in miltefosine resistance. Overexpression of LdTCP1γ in L. donovani promastigotes results in decreased sensitivity of parasites towards miltefosine, while single-allele replacement mutants exhibited increased sensitivity as compared to wild-type promastigotes. This response was specific to miltefosine with no cross-resistance to other drugs. The LdTCP1γ-mediated drug resistance was directly related to miltefosine-induced apoptotic death of the parasite, as was evidenced by 2 to 3-fold decrease in cell death parameters in overexpressing cells and >2-fold increase in single-allele replacement mutants. Further, deciphering the mechanism revealed that resistance of overexpressing cells was associated with efficient ROS neutralization due to increased levels of thiols and upregulation of cytosolic tryparedoxin peroxidase (cTxnPx). Further, modulation of LdTCP1γ expression in parasite also modulates the levels of proinflammatory cytokine (TNF-α) and anti-inflammatory cytokine (IL-10) of the host macrophages. The study provides evidence for the involvement of a chaperonin protein LdTCP1γ in the protection against miltefosine induced oxidative damage and reveals the fundamental role of LdTCP1γ in parasite biology.


The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial

Masoumeh Tayyebi, Emadodin Darchini-Maragheh, Pouran Layegh, Bita Kiafar, Vahid Mashayekhi Goyonlo
PMID: 33739976   DOI: 10.1371/journal.pntd.0009241

Abstract

Recent circumstantial evidence suggests increasing number of Iranian patients with cutaneous leishmaniasis (CL) who are unresponsive to meglumine antimoniate (MA), the first line of treatment in Iran. Oral meltifosine was previously reported to be effective in visceral leishmaniasis as well CL. The current study is designed to determine efficacy and safety of oral miltefosine for the treatment of anthroponotic cutaneous leishmaniasis (ACL) cases who were refractory to MA in Iran.
Miltefosine was orally administered for 27 patients with MA resistant ACL with approved L.tropica infection, at a dosage of ∼2.5 mg/kg daily for 28 days. Patients were evaluated on day 14 and 28, as well as 3, 6 and 12 month post treatment follow up sessions. Laboratory data were performed and repeated at each visit. Data were analyzed using SPSS version 17. Twenty-seven patients including 16 men (59.25%) and 11 women (40.74%) with mean age of 28.56 ± 4.8 (range 3-54 years old) were enrolled. Total number of lesions were 42 (1-4 in each patient). Most of lesions were on face (76.19%). Mean lesions' induration size was 2.38 ± 0.73 cm at the base-line which significantly decreased to1.31 ± 0.58 cm and 0.61 ±0.49 cm after 14 and 28 days of therapy, respectively (p value <0.05). At 12-months follow-up post treatment, 22 patients had definite/partial cure (81.48%) including 17 definitely cured patients, corresponding to a cure rate of 68% on per protocol analysis, and 62.96% according to intention to treat analysis. Recurrence of lesion was only occurred in one patient (3.70%). Nausea was the most subjective complication during the therapy (33.33%).
Oral miltefosine could be an effective alternative for the treatment of MA-resistant ACL.


Serious adverse events following treatment of visceral leishmaniasis: A systematic review and meta-analysis

Sauman Singh-Phulgenda, Prabin Dahal, Roland Ngu, Brittany J Maguire, Alice Hawryszkiewycz, Sumayyah Rashan, Matthew Brack, Christine M Halleux, Fabiana Alves, Kasia Stepniewska, Piero L Olliaro, Philippe J Guerin
PMID: 33780461   DOI: 10.1371/journal.pntd.0009302

Abstract

Despite a historical association with poor tolerability, a comprehensive review on safety of antileishmanial chemotherapies is lacking. We carried out an update of a previous systematic review of all published clinical trials in visceral leishmaniasis (VL) from 1980 to 2019 to document any reported serious adverse events (SAEs).
For this updated systematic review, we searched the following databases from 1st Jan 2016 through 2nd of May 2019: PUBMED, Embase, Scopus, Web of Science, Cochrane, clinicaltrials.gov, WHO ICTRP, and the Global Index Medicus. We included randomised and non-randomised interventional studies aimed at assessing therapeutic efficacy and extracted the number of SAEs reported within the first 30 days of treatment initiation. The incidence rate of death (IRD) from individual treatment arms were combined in a meta-analysis using random effects Poisson regression.
We identified 157 published studies enrolling 35,376 patients in 347 treatment arms. Pentavalent antimony was administered in 74 (21.3%), multiple-dose liposomal amphotericin B (L-AmB) in 52 (15.0%), amphotericin b deoxycholate in 51 (14.7%), miltefosine in 33 (9.5%), amphotericin b fat/lipid/colloid/cholesterol in 31 (8.9%), and single-dose L-AmB in 17 (4.9%) arms. There was a total of 804 SAEs reported of which 793 (including 428 deaths) were extracted at study arm level (11 SAEs were reported at study level only). During the first 30 days, there were 285 (66.6%) deaths with the overall IRD estimated at 0.068 [95% confidence interval (CI): 0.041-0.114; I2 = 81.4%; 95% prediction interval (PI): 0.001-2.779] per 1,000 person-days at risk; the rate was 0.628 [95% CI: 0.368-1.021; I2 = 82.5%] in Eastern Africa, and 0.041 [95% CI: 0.021-0.081; I2 = 68.1%] in the Indian Subcontinent. In 21 study arms which clearly indicated allowing the inclusion of patients with HIV co-infections the IRD was 0.575 [95% CI: 0.244-1.355; I2 = 91.9%] compared to 0.043 [95% CI: 0.020-0.090; I2 = 62.5%] in 160 arms which excluded HIV co-infections.
Mortality within the first 30 days of VL treatment initiation was a rarely reported event in clinical trials with an overall estimated rate of 0.068 deaths per 1,000 person-days at risk, though it varied across regions and patient populations. These estimates may serve as a benchmark for future trials against which mortality data from prospective and pharmacovigilance studies can be compared. The methodological limitations exposed by our review support the need to assemble individual patient data (IPD) to conduct robust IPD meta-analyses and generate stronger evidence from existing trials to support treatment guidelines and guide future research.


Preparation, Pharmacokinetics, and Antitumor Potential of Miltefosine-Loaded Nanostructured Lipid Carriers

Guo Yu, Zakir Ali, Anam Sajjad Khan, Kalim Ullah, Humzah Jamshaid, Alam Zeb, Muhammad Imran, Sadia Sarwar, Han-Gon Choi, Fakhar Ud Din
PMID: 34012260   DOI: 10.2147/IJN.S299443

Abstract

The purpose of this study was to investigate the suitability of nanostructured lipid carriers (NLCs) loaded with miltefosine (HePC) as an anticancer drug for the treatment of breast cancer.
HePC-NLCs were prepared using a microemulsion technique and then evaluated for particle size, polydispersity index (PDI), incorporation efficiency, in vitro release of entrapped drug, and hemolytic potential. Furthermore, pharmacokinetic, biodistribution, and liver toxicity analyses were performed in Sprague-Dawley rats, and antitumor efficacy was evaluated in Michigan Cancer Foundation-7 (MCF-7) and squamous cell carcinoma-7 (SCC-7) cells in vitro and in tumour-bearing BALB/c mice in vivo. Advanced analyses including survival rate, immunohistopathology, and terminal deoxynucleotidyl transferase dUTP nick end labelling (TUNEL) assays were performed to evaluate apoptosis in vivo.
The average particle size of the HePC-NLCs was 143 ± 16 nm, with a narrow PDI (0.104 ± 0.002), and the incorporation efficiency was found to be 91 ± 7%. The NLCs released HePC in a sustained manner, and this release was significantly lower than that of free drug. The in vitro hemolytic assay demonstrated a significantly reduced hemolytic potential (~9%) of the NLCs compared to that of the test formulations. The HePC-NLCs demonstrated enhanced pharmacokinetic behaviour over free drug, including extended blood circulation and an abridged clearance rate in rats. Furthermore, the HePC-NLCs exhibited higher cytotoxicity than the free drug in MCF-7 and SCC-7 cells. Moreover, the HePC-NLCs showed significantly enhanced (
< 0.005) antitumor activity compared to that of the control and free drug-treated mouse groups. Tumour cell apoptosis was also confirmed, indicating the antitumor potential of the HePC-NLCs.
These findings demonstrate the ability of NLCs as a drug delivery system for enhanced pharmacokinetic, antitumor, and apoptotic effects, most importantly when loaded with HePC.


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